molecular formula C10H6FNO3 B1394543 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 927800-88-2

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1394543
M. Wt: 207.16 g/mol
InChI Key: MSCLIRZXOMOBOM-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as 4-Fluorophenylacetic acid, are used as intermediates in the production of fluorinated anesthetics12.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid”. However, a related compound, Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium3.



Molecular Structure Analysis

The molecular structure analysis of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” is not readily available. However, related compounds have been analyzed using techniques such as FT-IR, UV-Vis, and NMR spectral data4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid”. However, 4-Fluorophenylacetic acid is known to be used as an intermediate in the production of fluorinated anesthetics56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” are not readily available. However, related compounds such as 4-Fluorophenylacetic acid are known to be white shiny crystalline powder or flakes8.


Scientific Research Applications

Photophysical Properties and Applications

The synthesis of novel heterocyclic compounds, including those related to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, has been explored for their photophysical properties. These compounds exhibit bright blue fluorescence with excellent quantum yields and large Stokes shifts, making them potential candidates for applications such as pH sensors in biological research (Safronov et al., 2020).

Biological Activities

Research into hybrid molecules containing 1,3-oxazol(idin)e, to which 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is structurally related, has shown that these compounds can have significant antimicrobial, antilipase, and antiurease activities. This indicates potential applications in medical and pharmaceutical research (Başoğlu et al., 2013).

Liquid Scintillation Applications

The related compound, Fluorene-2-carboxylic acid, and its derivatives have been evaluated as primary liquid scintillation solutes. These compounds, including oxazoles, demonstrated excellent scintillation characteristics, suggesting potential applications in radiological and environmental studies (Barnett et al., 1960).

Organic Synthesis and Material Science

In organic synthesis, 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid related compounds have been used to activate ortho-leaving groups in nucleophilic aromatic substitution, providing a new approach for aryl-aryl coupling in material science and organic chemistry (Cram et al., 1987).

Hypolipidemic Activities

Studies have indicated that derivatives of 4-oxazoleacetic acid, which is structurally similar to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, possess hypolipidemic effects. These compounds, particularly those with a thienyl group at C-5 of the oxazole ring, have shown potential in reducing lipid levels and inhibiting platelet aggregation (Moriya et al., 1986).

Fluorescent Probes and Sensors

Compounds related to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid have been investigated for their potential as fluorescent probes and sensors. They demonstrate sensitivity to pH and metal cations, suggesting applications in biological and chemical sensing (Tanaka et al., 2001).

Safety And Hazards

The safety and hazards associated with “2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” are not readily available. However, safety data sheets for related compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes910111213.


Future Directions

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLIRZXOMOBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

CAS RN

927800-88-2
Record name 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com

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